molecular formula C3H6F3NO B3125800 2-(Trifluoromethoxy)ethanamine CAS No. 329710-83-0

2-(Trifluoromethoxy)ethanamine

Cat. No.: B3125800
CAS No.: 329710-83-0
M. Wt: 129.08 g/mol
InChI Key: IJAQSERNJJEFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethoxy)ethanamine (CAS 329710-83-0) is a high-value chemical building block with the molecular formula C3H6F3NO and a molecular weight of 129.08 g/mol. This compound is of significant interest in advanced research and development, particularly in medicinal chemistry and the synthesis of complex molecules. Its primary research application lies in its role as a key precursor or intermediate in pharmaceutical development. The trifluoromethoxy group is a privileged structure in drug discovery, known to enhance the metabolic stability, bioavailability, and binding affinity of therapeutic candidates. This compound is especially valuable in the challenging field of peptide synthesis, where incorporating fluorine-containing moieties can improve the properties of "difficult sequences" and membrane proteins, a key area in developing new therapeutics. The estimated boiling point is 48.0±35.0 °C, density is 1.235±0.06 g/cm3, and pKa is 7.36±0.10. This product is provided for Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions. Hazard Statements: H302-H315-H319-H335. Precautionary Statements: P261-P264-P270-P271-P280-P302+P352-P304+P340-P330-P362+P364-P405-P501.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO/c4-3(5,6)8-2-1-7/h1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAQSERNJJEFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306822
Record name 2-(Trifluoromethoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329710-83-0
Record name 2-(Trifluoromethoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329710-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Pathways for 2 Trifluoromethoxy Ethanamine and Analogues

Established Synthetic Routes for Aliphatic Trifluoromethoxy Amines

Several classical and modern synthetic strategies have been developed to access aliphatic amines bearing a trifluoromethoxy group. These methods often involve the transformation of precursor molecules through key reactions like reductive amination and nucleophilic substitution.

Reductive Amination Strategies for 2-(Trifluoromethoxy)ethanamine Precursors

Reductive amination is a cornerstone of amine synthesis, providing a direct route from carbonyl compounds to amines. In the context of this compound, this would typically involve the reaction of a precursor like 2-(trifluoromethoxy)acetaldehyde with an ammonia (B1221849) source, followed by reduction of the resulting imine or enamine.

A general and efficient one-pot reductive amination of aldehydes and ketones using sodium borohydride (B1222165) as the reducing agent has been reported. organic-chemistry.orgthieme-connect.com This method can be activated by various acids such as boric acid, p-toluenesulfonic acid monohydrate, or benzoic acid under solvent-free conditions. thieme-connect.com For electron-deficient anilines, a protocol utilizing borane-tetrahydrofuran (B86392) complex as the reducing agent in DMF has proven effective. thieme-connect.com Furthermore, stannous chloride has been used as a catalyst for the chemoselective reductive amination of carbonyl compounds with aromatic amines, employing polymethylhydrosiloxane (B1170920) as the reducing agent. organic-chemistry.org These established methods provide a versatile toolkit for the synthesis of a wide range of primary and secondary amines, which could be adapted for the synthesis of this compound.

For instance, a one-pot, two-step reductive amination of aldehydes using hydroxylammonium chloride for the amination step and stannous chloride for the reduction has been described as an atom-economical approach. derpharmachemica.com This method's operational simplicity and mild reaction conditions make it a practical alternative for synthesizing primary amines. derpharmachemica.com

Aldehyde/KetoneAmine SourceReducing AgentCatalyst/ActivatorProductReference
General Aldehydes/KetonesPrimary/Secondary AminesSodium BorohydrideBoric Acid, p-TsOH, Benzoic AcidSecondary/Tertiary Amines thieme-connect.com
General Aldehydes/KetonesElectron-Deficient AnilinesBorane-THF ComplexNoneSecondary Amines thieme-connect.com
Carbonyl CompoundsAromatic AminesPolymethylhydrosiloxaneStannous ChlorideSecondary Amines organic-chemistry.org
AldehydesHydroxylammonium ChlorideStannous ChlorideNonePrimary Amines derpharmachemica.com

Nucleophilic Substitution Approaches to Fluorinated Ethanamines

Nucleophilic substitution represents another fundamental pathway to fluorinated ethanamines. This approach typically involves the reaction of a suitable electrophile, such as a halogenoalkane, with an amine nucleophile. The synthesis of 2-(4-trifluoromethoxyphenyl)ethylamine, an analog of the target compound, has been achieved through a multi-step process starting from 4-bromomethyl-1-trifluoromethoxybenzene. This intermediate is reacted with a cyanide source to form 4-(trifluoromethoxyphenyl)acetonitrile, which is subsequently reduced to the desired ethanamine. google.com

The reaction of halogenoalkanes with ammonia can lead to a mixture of primary, secondary, and tertiary amines due to multiple substitution reactions. chemguide.co.uk The primary amine formed initially can act as a nucleophile and react further with the halogenoalkane. chemguide.co.uk To favor the formation of the primary amine, a large excess of ammonia is typically used. chemguide.co.uk

Direct nucleophilic substitution of alcohols can also be achieved using specific catalysts. Methyltrifluoromethanesulfonate (MeOTf) has been shown to catalyze the direct nucleophilic substitution of the hydroxyl group in various alcohols with a range of nucleophiles, including amides, to form new C-N bonds. acs.org

Electrophilic Trifluoromethylation and Trifluoromethoxylation Techniques

The direct introduction of trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups is a powerful strategy in fluorination chemistry. Electrophilic trifluoromethylating reagents, such as Umemoto and Togni reagents, are widely used for the N-trifluoromethylation of amines. nih.govmdpi.comchinesechemsoc.orgbeilstein-journals.org These reactions often proceed under mild conditions and tolerate a variety of functional groups. mdpi.comnih.gov

For the synthesis of trifluoromethoxy-containing compounds, electrophilic trifluoromethoxylation reagents have been developed. For example, O-(trifluoromethyl)dibenzofuranium salts, a type of Umemoto reagent, can trifluoromethylate alcohols and phenols to form the corresponding trifluoromethyl ethers. mdpi.combeilstein-journals.org While direct electrophilic trifluoromethoxylation of an amino group is not a standard transformation, these reagents are crucial for constructing the trifluoromethoxy-containing precursors required for subsequent amination reactions.

Reagent TypeExample ReagentsSubstrateProductReference
Electrophilic TrifluoromethylatingUmemoto Reagents, Togni ReagentsAmines, AnilinesN-Trifluoromethyl Amines nih.govchinesechemsoc.orgbeilstein-journals.org
Electrophilic TrifluoromethoxylatingO-(trifluoromethyl)dibenzofuranium saltsAlcohols, PhenolsTrifluoromethyl Ethers mdpi.combeilstein-journals.org

Radical Reaction Pathways in Fluorinated Amide Synthesis

Radical reactions offer alternative pathways for the formation of C-N bonds and the introduction of fluorine-containing groups. A one-pot method for the synthesis of fluorinated amides and related derivatives proceeds via an N-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates. acs.orgdiva-portal.orgnih.govnih.gov This process generates labile N-perfluoroalkylated hydroxylamines which can be further transformed. acs.orgdiva-portal.orgnih.govnih.gov

Photoredox catalysis has also been employed for the synthesis of γ-fluorinated amides and amines through a distal C-H functionalization involving an amidyl radical. researchgate.net These radical-based methods highlight the versatility of modern synthetic chemistry in accessing complex fluorinated molecules.

Advanced Catalytic Methods for Enantioselective Synthesis

The development of chiral fluorinated amines is of great interest, particularly in the pharmaceutical industry. cas.cnacs.org Asymmetric catalysis provides the most efficient routes to these enantiomerically enriched compounds.

Palladium-Catalyzed Amination for Trifluoromethyl-Substituted Systems

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. These methods have been successfully applied to the synthesis of trifluoromethyl-substituted amines. For example, N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines have been prepared via a Pd-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine (B156976) with various aromatic amines. mdpi.com

The synthesis of α-trifluoromethyl benzylic amines has been achieved through the vicinal fluoroarylation of gem-difluoro-2-azadienes, a process that involves a palladium-catalyzed cross-coupling of an in situ generated α-trifluoromethyl azaallyl–silver intermediate with aryl iodides. acs.org Furthermore, palladium-catalyzed asymmetric hydrogenation of trifluoromethyl-substituted hydrazones has been developed to produce chiral α-trifluoromethylated hydrazines with high enantioselectivity. acs.org

Recent advances have also demonstrated the merging of light and dark palladium catalytic cycles to enable a multicomponent tandem reaction for the synthesis of allylic amines. nih.gov These sophisticated catalytic systems offer access to a wide range of structurally diverse and stereochemically defined fluorinated amines.

Catalytic SystemSubstratesProductKey FeaturesReference
Pd(dba)2/BINAP2-bromo-5-(trifluoromethyl)pyridine, Aromatic aminesN-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)aminesOne-step synthesis of ligands mdpi.com
Pd(II)/XPhosgem-difluoro-2-azadienes, Aryl iodides, AgFα-Trifluoromethyl benzylic aminesInvolves an azaallyl-silver intermediate acs.org
Pd(OCOCF3)2/(S)-SegPhosTrifluoromethyl-substituted hydrazonesChiral α-trifluoromethylated hydrazinesAsymmetric hydrogenation acs.org

Chiral Lewis Acid Activation in Trifluoromethylated Amine Synthesis

The synthesis of chiral α-trifluoromethyl amines often employs chiral Lewis acids to activate imines for enantioselective reactions. One notable strategy involves the use of a zirconium-based chiral Lewis acid to facilitate the addition of nucleophiles to trifluoromethylated imines. In this approach, an aminophenol and a valine carbonyl group chelate to zirconium, creating a chiral environment that activates the imine. This method has proven effective for a variety of imines, with electron-deficient substrates reacting readily at room temperature. nih.gov

Another approach utilizes chiral 2-trifluoromethyl-1,3-oxazolidines, which react with silylated nucleophiles in the presence of a Lewis acid. researchgate.net This method provides a stereoselective pathway to functionalized α-trifluoromethylamines, including homoallylic and propargylic amines, as well as precursors to trifluoromethylated α- and β-amino acids. researchgate.net The key to this methodology is the Lewis acid-mediated activation of the oxazolidine (B1195125) ring, enabling a diastereoselective nucleophilic attack. researchgate.net

Researchers have also developed cooperative catalysis systems. For instance, a Brønsted base and a Lewis acid, specifically a chiral dinuclear zinc catalyst, can work in tandem to promote the 1,3-dipolar cycloaddition of CF3-containing azomethine ylides with methyleneindolinones. acs.org This reaction yields trifluoromethyl-substituted dispirooxindoles with high enantioselectivity. acs.org

Furthermore, the development of chiral phosphoric acids as catalysts has provided a metal-free option for these transformations. nih.govnih.gov These catalysts have been successfully used in the transfer hydrogenation of CF3-substituted ketimines and the reductive amination of CF3-substituted ketones, yielding highly optically active α-CF3-functionalized amines. nih.gov

Hydrogenation and Transfer Hydrogenation of Fluorinated Imines

The reduction of fluorinated imines through hydrogenation and transfer hydrogenation is a well-established and crucial method for synthesizing trifluoromethylated amines. nih.gov Both aryl and alkyl-substituted CF3 imines can be effectively hydrogenated, often using an N-aryl activating group to achieve good stereocontrol. nih.gov

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful technique. For instance, Noyori-type catalysts have been successfully employed in the transfer hydrogenation of N-aryl ketimines, using sodium formate (B1220265) as the reducing agent to achieve high yields and enantioselectivities. nih.gov Ruthenium-amino alcohol catalysts with isopropanol (B130326) as the hydrogen source have also been effective for aryl ketimines. nih.gov

More recently, palladium/zinc co-catalyzed ATH has been developed for converting trifluoromethylated imines to chiral α-trifluoromethylated amines, using methanol (B129727) as the hydrogen source. researchgate.netscilit.com This method has demonstrated good substrate scope with excellent yields and enantioselectivity. researchgate.netscilit.com Additionally, chiral phosphoric acids have been utilized as catalysts in the transfer hydrogenation of CF3-substituted ketimines, offering a metal-free alternative. nih.gov Iron-based catalysts, specifically unsymmetrical P-NH-P' complexes, have also shown promise in the asymmetric hydrogenation of activated imines. rsc.org

Functional Group Transformations and Intermediate Derivatization

Strategies for Amine Protection and Deprotection in Complex Syntheses

In the multi-step synthesis of complex molecules containing the this compound moiety, the protection and deprotection of the amine group are critical steps. A variety of protecting groups are available, each with its own specific conditions for introduction and removal, allowing for strategic manipulation of reactivity.

Common amine protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). numberanalytics.commasterorganicchemistry.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O) and is removed under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.comorganic-chemistry.org The Cbz group, installed with benzyl (B1604629) chloroformate (CbzCl), is stable to acidic conditions but can be cleaved by catalytic hydrogenation. numberanalytics.commasterorganicchemistry.com The Fmoc group is base-labile and is removed with reagents like piperidine. numberanalytics.com

Orthogonal protection strategies are particularly valuable in complex syntheses where multiple functional groups require protection. numberanalytics.comnumberanalytics.com This involves using protecting groups that can be removed under different, non-interfering conditions. For example, a molecule containing both a Boc-protected amine and a Cbz-protected amine can be selectively deprotected at either site. numberanalytics.commasterorganicchemistry.com

The 2-(trimethylsilyl)ethanesulfonyl (SES) group is another robust amine protecting group that can withstand a wide range of reaction conditions. orgsyn.org It is installed using 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) and can be removed with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). orgsyn.org

Conversion to Isothiocyanates and Isocyanates

Primary amines like this compound can be converted to the corresponding isothiocyanates and isocyanates, which are versatile intermediates in organic synthesis.

A common method for synthesizing isothiocyanates from primary amines involves reaction with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate (B8719985) salt. chemrxiv.org This salt is then treated with a desulfurylating reagent to yield the isothiocyanate. chemrxiv.org Another approach utilizes thiophosgene, which reacts directly with the primary amine. cbijournal.com

The synthesis of isocyanates from primary amines can be achieved through several routes. One traditional method involves the use of phosgene (B1210022) or a phosgene equivalent like triphosgene. google.comgoogle.com A more recent and safer method generates the isocyanate in situ from the amine using carbon dioxide, dimethyl sulfoxide (B87167) (DMSO), and trifluoroacetic anhydride (B1165640) (TFAA). gaylordchemical.com The Curtius rearrangement of an acyl azide, which can be derived from a carboxylic acid precursor, also provides a pathway to isocyanates. googleapis.com

Green Chemistry Principles and Process Optimization in Synthesis

Solvent Selection and Temperature Control for Enhanced Efficiency

The application of green chemistry principles, particularly in solvent selection and temperature control, is crucial for developing more sustainable and efficient syntheses of this compound and its analogues.

The choice of solvent can significantly impact reaction yield and time. For instance, in the synthesis of a related fluorinated amine, acetonitrile (B52724) (ACN) was found to be a more efficient solvent than others, leading to a higher yield and a shorter reaction time under reflux conditions. lew.ro The use of greener solvents is a key goal. While some efficient solvents like N-methyl-2-pyrrolidone (NMP) have environmental concerns, others like dimethyl sulfoxide (DMSO) are considered more environmentally benign alternatives. mdpi.com The use of aqueous solvent mixtures can also reduce the environmental impact. mdpi.com

Catalyst Systems and Their Influence on Yield and Purity

The synthesis of this compound and its structural analogues, particularly via the hydrogenation of corresponding nitriles, is heavily influenced by the choice of catalyst. The catalytic system is paramount in determining the reaction's yield, purity, and, where applicable, stereoselectivity.

A primary route to this class of amines is the reduction of a (trifluoromethoxy)acetonitrile precursor. For this transformation, various catalyst systems have been employed. Nickel catalysts, specifically Raney nickel, are noted for their utility in reducing nitriles like 4-(trifluoromethoxyphenyl)acetonitrile to form the desired ethylamine (B1201723). google.com This approach is often favored in industrial settings due to the lower cost of nickel catalysts compared to precious metal alternatives. google.com

Palladium catalysts are also effective, particularly for the hydrogenation of substituted cyanopyridyl derivatives to their corresponding 2-ethylaminopyridine analogues. wipo.int However, processes involving palladium, such as the Heck reaction used in some synthetic routes, can be prohibitively expensive for large-scale industrial applications. google.com

For enantioselective synthesis, which is crucial when a chiral center is present, more sophisticated catalyst systems are required. Research into the synthesis of α-trifluoromethyl amines has highlighted the use of transition metals like rhodium, iridium, and palladium paired with chiral ligands. nih.govgoogle.com For instance, iridium catalysts with SynPhos as a ligand have been used for the hydrogenation of alkyl imines, achieving high enantioselectivity. nih.gov Similarly, palladium(II) complexes with PyOX ligands can catalyze the addition of aryl groups to imine derivatives. nih.gov The choice of solvent and additives is also critical; using a non-nucleophilic solvent like trifluoroethanol can prevent unwanted side reactions, and the addition of molecular sieves can suppress imine hydrolysis, thereby improving yields. nih.gov

The following table summarizes findings on various catalyst systems used in the synthesis of ethanamine analogues.

Interactive Data Table: Comparison of Catalyst Systems for Amine Synthesis

Catalyst System Substrate Type Yield Purity / Enantiomeric Excess (ee) Source(s)
Raney Nickel (4-trifluoromethoxyphenyl)acetonitrile High (not specified) High (not specified) google.com
Palladium Catalyst Substituted 2-methyl cyanopyridyl High (not specified) High (not specified) wipo.int
Ir-SynPhos Alkyl-substituted CF3 Imines High High enantioselectivity nih.gov
Noyori Catalyst (Ru-TsDPEN) N-Aryl Ketimines High High enantioselectivity nih.gov
N-[4-(Trifluoromethyl)benzyl]cinchonidinium Bromide Chloroacetonitrile & Oxindole Quantitative 41% ee google.com

Waste Minimization and Reactant Recycling Strategies

Modern chemical synthesis places a strong emphasis on green chemistry, focusing on waste minimization and the efficient use of resources. In the synthesis of this compound and its analogues, these principles are applied by selecting efficient reaction pathways and implementing recycling strategies.

A key strategy for waste minimization is the selection of synthetic routes that avoid complex and atom-inefficient steps. For example, alternative syntheses for related compounds that require carrying a succinyl radical through the process are less desirable. google.com The subsequent cleavage of this group presents significant expense and challenges related to its disposal or recycling. google.com A more direct route, such as the direct hydrogenation of a nitrile, is preferable as it generates less waste. google.com

Process optimization also plays a crucial role. Suppressing side reactions is a direct way to minimize waste generation. The use of molecular sieves to prevent the hydrolysis of imine intermediates during catalytic hydrogenation is one such example, ensuring that the reactants are converted to the desired product rather than to waste byproducts. nih.gov

Systematic approaches to waste minimization in chemical processes, often termed Environmental Optimization (ENVOP), involve analyzing the origins of waste and suggesting process modifications to reduce it at the source. researchgate.net This can involve changing reaction paths, optimizing solvent use, or integrating closed-loop systems for reactant and byproduct recycling. researchgate.net

Scale-Up Considerations for Industrial and Academic Applications

Transitioning a synthetic process from a small academic laboratory scale to large-scale industrial production is a complex undertaking fraught with challenges. For the synthesis of this compound, key considerations include catalyst cost and efficiency, process robustness, safety, and final product purity. vulcanchem.comuab.cat

One of the primary drivers in selecting an industrial-scale process is economics. A synthesis pathway that is viable in the lab may be economically unfeasible for bulk production. For example, a process for an analogue of this compound that relies on an expensive palladium-catalyzed Heck reaction was deemed unsuitable for industrial implementation. google.com An alternative route using a much cheaper nickel catalyst was developed specifically for large-scale manufacturing. google.com

The choice of reagents for introducing the trifluoromethoxy group is also critical at scale. While some modern trifluoromethoxylation reagents work well in the lab, methods like oxidative desulfurization-fluorination of xanthates using a pyridine-HF complex are often preferred for industrial production due to their wide scope, low cost, and functional group tolerance, despite requiring specialized equipment to handle the hazardous reagents. mdpi.com

Process optimization is essential for a successful scale-up. A documented case of scaling up a related pharmaceutical intermediate showed that optimizing the work-up and reaction conditions led to a significant increase in yield (from 67% to 94%) and purity (from 93% to 99%). uab.cat Furthermore, these modifications improved the robustness, profitability, and safety of the process, making it suitable for manufacturing at a 50 kg scale. uab.cat The use of modern technologies like continuous flow reactors can also be employed to ensure consistent quality and yield during industrial production.

Purity is a non-negotiable aspect of industrial synthesis, especially for pharmaceutical applications. The level of inorganic impurities, such as residual catalyst metals and salts, must be carefully controlled. Analysis of a scaled-up process for a related intermediate demonstrated that the optimized industrial process could yield a product with very low levels of inorganic impurities, as shown in the table below. uab.cat

Interactive Data Table: Impurity Profile Comparison Between Lab and Industrial Scale

Impurity Analysis Sample 1 (Lab Scale) Sample 2 (Industrial Scale)
ICP-MS (Sodium) 791 ppm Below LOD (550 ppm)
ICP-MS (Potassium) Below LOD (550 ppm) Below LOD (550 ppm)
ICP-MS (Palladium) Below LOD (1.1 ppm) Below LOD (1.1 ppm)
Residue on Ignition (ROI) 0.18 % 0.08 %

LOD: Limit of Detection. Source: uab.cat

This demonstrates that a well-designed and optimized process can be successfully scaled to meet the demands of industrial production while maintaining or even improving product quality. uab.cat

Chemical Reactivity and Mechanistic Investigations of 2 Trifluoromethoxy Ethanamine

Reactivity Profile of the Amine Functional Group

The reactivity of the amine group in 2-(trifluoromethoxy)ethanamine is a key determinant of its chemical behavior.

Oxidation Reactions and Product Characterization

The primary amine group of ethanamine derivatives can undergo oxidation. vulcanchem.com For instance, the oxidation of the methoxy (B1213986) group can result in the formation of an aldehyde or a carboxylic acid. Strong oxidizing agents are known to react with similar compounds. synquestlabs.com The atmospheric oxidation of related fluorinated compounds can lead to the formation of perfluorinated carboxylic acids (PFCAs). scholaris.ca The specific products formed from the oxidation of this compound would require experimental characterization.

Reduction Reactions and Resulting Amine Derivatives

The reduction of related trifluoromethyl groups to a methyl group can be achieved under specific conditions. A common method for reducing nitriles to primary amines involves the use of lithium aluminium hydride (LiAlH₄) in an ether solvent, followed by treatment with dilute acid. chemguide.co.uk Another approach is catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium, platinum, or nickel at elevated temperature and pressure. chemguide.co.uk For instance, 2-(4-trifluoromethoxyphenyl)acetonitrile can be reduced to 2-(4-trifluoromethoxyphenyl)ethylamine using hydrogen in the presence of a nickel catalyst. google.com The reduction of imine derivatives through photochemical single-electron reduction is another strategy to produce amine-containing compounds. researchgate.net

Nucleophilic Substitution and Coupling Reactions

The amine group of this compound can act as a nucleophile. In nucleophilic substitution reactions, the amine can attack an electrophilic carbon, displacing a leaving group. ibchem.com For example, ammonia (B1221849) reacts with bromoethane (B45996) to produce ethylamine (B1201723). savemyexams.com The amine functionality can also participate in coupling reactions to form more complex molecules. Palladium-catalyzed amination is a common method for forming C-N bonds. mdpi.com For instance, N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines can be synthesized from 2-bromo-5-(trifluoromethyl)pyridine (B156976) and the corresponding aromatic amines using a Pd(dba)₂/BINAP catalytic system. mdpi.com Amides can be synthesized from 1-aryl-2,2,2-trifluoroethanones and amines in a base-promoted reaction. rsc.org

Influence of the Trifluoromethoxy Group on Molecular Reactivity

The trifluoromethoxy group significantly modulates the reactivity of the molecule through its electronic and steric properties.

Electronic Effects and Inductive Properties of the -OCF₃ Moiety

The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This strong inductive effect reduces the electron density of the surrounding molecular framework. This electron-withdrawing nature affects the basicity of the amine group; installing a trifluoromethyl group on a nitrogen atom can effectively modulate the basicity of amines. chinesechemsoc.orgchinesechemsoc.org The -OCF₃ group's electron-withdrawing properties are a result of both inductive and resonance effects. researchgate.net It is considered more electron-withdrawing than a methoxy group. nih.gov This property can enhance the electrophilic character of adjacent functional groups. nih.gov

Stereochemical Implications in Reaction Pathways

The trifluoromethoxy group can influence the stereochemistry of reactions. For example, in trifluoromethyl-substituted superelectrophiles, the -CF₃ group can lead to unusual stereoselectivity. nih.gov The rotational freedom of the trifluoromethoxy group can be limited by steric and electronic interactions with nearby substituents, which can have implications for the stereochemical outcome of reactions. In some cases, the presence of a trifluoromethyl group does not alter the stereoselectivity of a reaction. researchgate.net The specific stereochemical implications for reactions involving this compound would depend on the reaction conditions and the nature of the other reactants.

Interactive Data Tables

Table 1: Summary of Reactions of the Amine Functional Group

Reaction Type Reagents/Conditions Potential Products
Oxidation Strong oxidizing agents Aldehydes, Carboxylic acids
Reduction LiAlH₄, H₂/Pd Primary amines
Nucleophilic Substitution Alkyl halides Secondary or tertiary amines
Coupling Reactions Aryl halides, Pd catalyst Aryl-substituted amines
Amide Synthesis 1-Aryl-2,2,2-trifluoroethanones, Base Amides
Table 2: Influence of the -OCF₃ Group
Property Effect
Electronic Effect Strongly electron-withdrawing
Inductive Property Reduces electron density on adjacent atoms
Influence on Basicity Modulates amine basicity
Stereochemical Influence Can dictate stereoselectivity in certain reactions

Derivatization Strategies for Analytical and Synthetic Applications

The primary amine group in this compound is a key functional group that allows for a variety of chemical modifications. Derivatization of this amine is crucial for both analytical purposes, such as enhancing detectability in chromatographic methods, and for synthetic applications, where it serves as a building block for more complex molecules. The presence of the trifluoromethoxy group (-OCF₃) can influence the reactivity of the amine and the properties of the resulting derivatives.

The modification of the primary amine in this compound can be achieved through various reagents that target the nucleophilic nitrogen atom. The selection of a suitable reagent is dictated by the intended application, whether for creating stable derivatives for synthesis or for introducing a chromophore or fluorophore for analytical detection.

For analytical applications, especially chromatography, derivatization is often necessary because simple aliphatic amines like this compound lack strong ultraviolet (UV) or fluorescence signals. sci-hub.se Reagents that undergo nucleophilic aromatic substitution are commonly employed. mdpi.com Halogenated nitrobenzene (B124822) derivatives, for instance, react with the amine to form products with strong UV-visible absorption. google.com A study on the derivatization of various polyamines for analysis in wine samples compared several trifluoromethyl-containing reagents. mdpi.comresearchgate.net These reagents are excellent candidates for the derivatization of this compound. The reaction typically involves the displacement of a halide or another leaving group from an aromatic ring by the amine.

Common classes of reagents for amine derivatization include:

Acylating Reagents: Acid chlorides and anhydrides react with the amine to form amides. 4-(Trifluoromethyl)benzoyl chloride is an example of a reagent that would introduce a trifluoromethylbenzoyl group. greyhoundchrom.com

Arylation Reagents: Activated aryl halides, such as those containing nitro groups, are used to form N-aryl derivatives. Reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) and 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) have proven effective in derivatizing primary amines. mdpi.comresearchgate.net

Isocyanates and Isothiocyanates: These compounds react with primary amines to form ureas and thioureas, respectively. 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate is a reagent used for this purpose. mdpi.comresearchgate.net

The choice of reagent and reaction conditions, such as solvent and the use of a weak base catalyst, are critical for achieving optimal yield and selectivity. google.com For example, the derivatization of aliphatic amines with 2-nitro-4-trifluoromethylfluorobenzene can be carried out at room temperature in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with N,N-diisopropylethylamine (DIPEA) as a catalyst. google.com

Reagent ClassSpecific Reagent ExampleResulting DerivativeApplicationReference
Arylation Reagents1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT)N-(2-(Trifluoromethoxy)ethyl)-2-nitro-4-(trifluoromethyl)anilineChromatographic Analysis (HPLC) mdpi.comresearchgate.net
Arylation Reagents2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF)N-(2-(Trifluoromethoxy)ethyl)-2,4-dinitro-6-(trifluoromethyl)anilineChromatographic Analysis (HPLC) mdpi.comresearchgate.net
Isothiocyanates3,5-Bis-(trifluoromethyl)phenyl isothiocyanate (BPI)1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(trifluoromethoxy)ethyl)thioureaChromatographic Analysis mdpi.comresearchgate.net
Acylating Reagents4-(Trifluoromethyl)benzoyl chlorideN-(2-(Trifluoromethoxy)ethyl)-4-(trifluoromethyl)benzamideSynthetic Intermediate, Analytical Standard greyhoundchrom.com

The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are known to confer high thermal and chemical stability to organic molecules. acs.org This is due to the high strength of the carbon-fluorine bond. acs.org Therefore, derivatives of this compound are expected to exhibit good stability. For instance, energetic materials containing trifluoromethyl groups have shown high thermal stability with decomposition temperatures exceeding 280°C. acs.org While these are highly specialized compounds, the principle of enhanced stability from fluorination is broadly applicable.

The stability of the derivatized product depends on the linkage formed:

Amide Bonds: Amides formed from acylation are generally very stable due to resonance stabilization. They are resistant to hydrolysis except under strong acidic or basic conditions.

N-Aryl Bonds: The C-N bond formed via nucleophilic aromatic substitution is typically robust. The stability can be influenced by the substituents on the aromatic ring.

Thiourea (B124793) Linkages: Thioureas are generally stable compounds, though they can be susceptible to oxidation or reactions with heavy metals.

The stability of a derivative is also condition-dependent. For analytical purposes, derivatives must be stable throughout the sample preparation, storage, and chromatographic analysis process. researchgate.net For synthetic applications, the derivative must be stable to the reaction conditions of subsequent transformations while allowing for potential cleavage of the derivatizing group if it is acting as a protecting group.

Derivative TypeKey Structural FeatureFactors Enhancing StabilityPotential Instability ConditionsReference
N-Aryl DerivativesC(sp²)-N(sp³) bondElectron-withdrawing groups on the aryl ring; inherent strength of the C-N bond.Strong nucleophiles or reducing agents, depending on the aryl system. mdpi.comresearchgate.net
Amide DerivativesAmide bond (-CO-NH-)Resonance stabilization of the amide group; steric hindrance around the carbonyl.Strong acid or base hydrolysis, typically requiring heat. greyhoundchrom.com
Thiourea DerivativesThiourea linkage (-CS-NH-)Generally stable covalent structure.Strong oxidizing agents; reaction with certain metal ions. mdpi.comresearchgate.net
General Fluorinated CompoundsC-F bonds in the -OCF₃ groupHigh bond energy of the carbon-fluorine bond.Extremely harsh conditions (e.g., very high temperatures, specific reducing agents). acs.org

Applications of 2 Trifluoromethoxy Ethanamine As a Versatile Organic Building Block

Role in the Construction of Complex Organic Molecules

2-(Trifluoromethoxy)ethanamine serves as a fundamental starting material or intermediate in the synthesis of more intricate organic structures. smolecule.com The trifluoromethoxy group (-OCF3) is of particular interest in medicinal chemistry and materials science due to its high electronegativity, metabolic stability, and ability to modulate properties like lipophilicity. nih.govnih.gov This makes molecules containing this moiety potentially valuable in the development of new pharmaceuticals and advanced materials. smolecule.com The primary amine group of this compound provides a reactive site for a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks.

Utilization in Heterocyclic Compound Synthesis

The reactivity of the amine group in this compound makes it a key reagent in the synthesis of various heterocyclic compounds. These cyclic structures are foundational to many areas of chemistry, particularly in the development of pharmaceuticals and functional materials.

Imidazolium (B1220033) Salts and N-Heterocyclic Carbene (NHC) Precursors

Imidazolium salts are important precursors to N-heterocyclic carbenes (NHCs), which have emerged as a significant class of ligands in organometallic chemistry and catalysis. beilstein-journals.orgscripps.edu The synthesis of imidazolium salts often involves the reaction of a primary amine, such as this compound, with a glyoxal (B1671930) derivative and an aldehyde, followed by cyclization. researchgate.net These salts can then be deprotonated to form the corresponding NHCs. google.com The process can be adapted to produce a variety of substituted imidazolium salts by varying the amine and other reactants. clockss.orggoogle.com

A general approach to synthesizing symmetrical imidazolium salts involves the condensation of a primary amine with glyoxal to form a diimine, which is then cyclized with a formaldehyde (B43269) equivalent. researchgate.net For instance, the reaction of two equivalents of an amine with glyoxal, followed by treatment with paraformaldehyde and an acid, can yield the desired imidazolium salt. beilstein-journals.org This methodology allows for the incorporation of the 2-(trifluoromethoxy)ethyl group onto the nitrogen atoms of the imidazole (B134444) ring.

Table 1: General Synthesis of Imidazolium Salts

Reactant 1 Reactant 2 Reagent Product Type

The resulting NHCs derived from these salts are used as ligands to stabilize transition metal centers, creating catalysts for a wide range of organic transformations, from fine chemical synthesis to polymer production. beilstein-journals.org

Benzimidazole (B57391) Derivatives and Their Structural Diversity

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them important scaffolds in medicinal chemistry. symbiosisonlinepublishing.comresearchgate.net The synthesis of 2-aminobenzimidazoles can be achieved through the cyclodesulfurization of a thiourea (B124793) precursor. symbiosisonlinepublishing.com This involves reacting an o-phenylenediamine (B120857) derivative with an isothiocyanate, which can be formed from a primary amine like this compound.

One synthetic route involves the condensation of a substituted o-phenylenediamine with an isothiocyanate derived from this compound. symbiosisonlinepublishing.com The resulting thiourea is then treated with a cyclizing agent to afford the 2-aminobenzimidazole (B67599) derivative. Various substituents can be introduced on the benzimidazole ring, leading to a diverse library of compounds for biological screening. nih.gov For example, novel benzimidazole-based thiazole (B1198619) derivatives have been synthesized and shown to possess inhibitory activity against enzymes like α-amylase and α-glucosidase. mdpi.com

Pyridine (B92270), Pyrimidine (B1678525), and Thienopyrimidine Scaffold Elaboration

The primary amine of this compound is also instrumental in the elaboration of various nitrogen-containing heterocyclic scaffolds, including those based on pyridine, pyrimidine, and thienopyrimidine cores. These structures are prevalent in many biologically active molecules and approved drugs. nih.govresearchgate.net

Pyridine Derivatives: The synthesis of substituted pyridines can be achieved through multi-component reactions or by modifying existing pyridine rings. The amino group of this compound can be used as a nucleophile to displace leaving groups on a pyridine ring or can be incorporated into the ring itself during its formation.

Pyrimidine Derivatives: Pyrimidines are key components of nucleic acids and are found in numerous synthetic compounds with a wide range of pharmacological activities. researchgate.net The synthesis of pyrimidine derivatives can involve the condensation of a β-dicarbonyl compound or its equivalent with a urea (B33335) or thiourea derivative, which can be prepared from this compound. For instance, novel trifluoromethyl pyrimidine derivatives bearing an amide moiety have been synthesized and evaluated for their biological activities. nih.gov

Thienopyrimidine Derivatives: Thienopyrimidines, which are isosteres of purines and quinazolines, are of significant interest in medicinal chemistry. ijacskros.comjuniperpublishers.com Their synthesis often starts from a substituted 2-aminothiophene. nih.govmdpi.com The amino group of this compound can be introduced onto the pyrimidine ring of a pre-formed thienopyrimidine scaffold through nucleophilic substitution of a halogenated precursor. ijacskros.comthepharmajournal.com This allows for the systematic modification of the scaffold to explore structure-activity relationships.

Contribution to Molecular Scaffold Design in Medicinal Chemistry Research

The incorporation of the 2-(trifluoromethoxy)ethyl moiety into molecular scaffolds is a strategic approach in medicinal chemistry to enhance the drug-like properties of lead compounds. acs.orgworktribe.com The trifluoromethoxy group can improve metabolic stability, increase lipophilicity, and alter the electronic properties of a molecule, potentially leading to improved potency and pharmacokinetic profiles. nih.gov

The use of this compound allows for the introduction of this beneficial group into a variety of molecular architectures. calpaclab.com This is particularly valuable in the design of inhibitors for various enzymes and antagonists for receptors. For example, the design of tractable tricyclic scaffolds has led to the synthesis of potent inhibitors of dipeptidyl peptidase-4 (DPP-4) and phosphoinositol-3 kinase δ (PI3Kδ). acs.org The modular nature of the synthesis allows for the systematic exploration of chemical space around a core scaffold. mdpi.com

Integration into Polymer Science and Materials Development

While the primary applications of this compound have been in the synthesis of small molecules for medicinal chemistry, its properties also suggest potential for use in polymer science and materials development. The trifluoromethoxy group can impart desirable characteristics to polymers, such as thermal stability, chemical resistance, and specific optical or electronic properties.

The amine functionality of this compound allows it to be incorporated into polymer backbones or as a pendant group through various polymerization techniques. For example, it could be used as a monomer in the synthesis of polyamides or polyimides, or it could be grafted onto existing polymer chains to modify their surface properties. The unique properties of the trifluoromethoxy group could lead to the development of new high-performance polymers for a range of applications.

Synthesis of Trifluoromethyl-Containing Epoxy Resins for Advanced Materials

The incorporation of fluorine-containing groups, such as the trifluoromethyl (–CF3) group, into epoxy resins is a key strategy for developing advanced materials with desirable properties. These properties include lower dielectric constants, reduced moisture absorption, and enhanced thermal stability, making them suitable for applications in the electronics and aerospace industries. This compound can serve as a crucial building block in the synthesis of these specialized epoxy resins.

The introduction of trifluoromethyl groups can significantly decrease the surface free energy and hydrophilicity of the modified epoxy resins. Research has shown that epoxy resins modified with trifluoromethyl groups exhibit enhanced thermal stability, with char yields at 800 °C ranging from 18% to 55%. researchgate.net Furthermore, these materials demonstrate lower hydrophilicity, with water absorption in the range of 0.47–0.95% and water contact angles between 94.9° and 105.0°. researchgate.net Scanning electron microscopy (SEM) images of the fracture surfaces of these modified epoxy resins reveal tough fracture features, indicating an enhancement in the toughness of the resins. researchgate.net

A common method for synthesizing these materials involves the reaction of a fluorine-containing compound with epichlorohydrin. researchgate.net For instance, a novel fluorinated epoxy resin containing CF3 groups was successfully synthesized through a four-step procedure, resulting in a material with a high glass-transition temperature, low dielectric constant, and low water absorption. cnrs.fr Another approach involves the use of amine curing agents. For example, modified epoxy resins have been prepared using trifluoromethyl-containing poly(amic acid)s, which act as amine curing agents and form chemical bonds with the epoxy matrix. researchgate.net This results in higher miscibility and improved performance compared to modifications with polyimides. researchgate.net

The properties of the cured fluorinated epoxy resins can be tailored by using different curing agents. Studies have shown that when cured with various agents like poly(propylene glycol) bis(2-aminopropyl) ether (D230), 2-methylimidazole (B133640) (2MI), 4,4-methylenedianiline (DDM), and phthalic anhydride (B1165640) (PA), the resulting epoxy networks exhibit excellent thermal stabilities. cnrs.fr For example, the decomposition temperature for 5% weight loss (Td5%) ranged from 335 to 362 °C in a nitrogen atmosphere. cnrs.fr The sample cured with DDM showed the highest glass transition temperature (Tg) of all the samples. cnrs.fr Moreover, the moisture absorption of the resins cured with DDM and PA at 80 °C for 24 hours was no more than 1 wt%. cnrs.fr

Table 1: Properties of Trifluoromethyl-Containing Epoxy Resins

Property Value
Char Yield at 800 °C 18% - 55% researchgate.net
Water Absorption 0.47% - 0.95% researchgate.net
Water Contact Angle 94.9° - 105.0° researchgate.net
5% Weight Loss Degradation Temperature (Td5%) 335 - 362 °C (in N2) cnrs.fr
Moisture Absorption (80 °C for 24h) < 1 wt% cnrs.fr

Development of Highly Transparent Aromatic Polyamides with Trifluoromethyl Groups

Aromatic polyamides are a class of high-performance polymers known for their excellent thermal resistance. However, their applications can be limited by their poor solubility and lack of processability. The introduction of trifluoromethyl (CF3) groups into the polymer backbone is an effective strategy to overcome these limitations. The bulky nature of the CF3 groups disrupts polymer chain packing, leading to improved solubility and optical transparency without compromising the desirable thermal properties.

Research has demonstrated the synthesis of soluble and transparent wholly aromatic polyamides from unsymmetrical diamine monomers containing CF3 groups. mdpi.comnih.gov These polyamides are typically synthesized through methods like the Yamazaki–Higashi polycondensation. mdpi.comnih.gov The resulting polymers exhibit an amorphous morphology and are soluble in a variety of polar organic solvents at room temperature. mdpi.comnih.govresearchgate.net

Flexible and transparent films can be prepared from these polyamides by solution casting. These films show excellent optical transparency, with cutoff wavelengths in the range of 337–367 nm and transparency values of 88%–90% at 550 nm. mdpi.comnih.gov Furthermore, these polymers maintain high thermal stability, with thermal degradation temperatures exceeding 400 °C and glass transition temperatures (Tg) above 300 °C. mdpi.comnih.gov The incorporation of CF3 groups also leads to low refractive indices, around 1.5333–1.5833 at 633 nm, due to the low polarizability of these groups. mdpi.comnih.govresearchgate.net

The unsymmetrical insertion of trifluoromethyl groups onto the polyamide main chains has proven to be an effective method for enhancing both solubility and transparency while preserving good thermal stability. mdpi.comnih.gov This approach allows for the development of high-performance materials suitable for various optical and electronic applications.

Table 2: Properties of Highly Transparent Aromatic Polyamides with Trifluoromethyl Groups

Property Value
Optical Transparency (at 550 nm) 88% - 90% mdpi.comnih.gov
Cut-off Wavelength 337 - 367 nm mdpi.comnih.gov
Thermal Stability > 400 °C mdpi.comnih.gov
Glass Transition Temperature (Tg) > 300 °C mdpi.comnih.gov
Refractive Index (at 633 nm) 1.5333 - 1.5833 mdpi.comnih.govresearchgate.net

Role as Initiators and Ligands in Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques are essential for synthesizing polymers with well-defined architectures, molecular weights, and functionalities. This compound and its derivatives can play a significant role in CRP, both as components of initiators and as ligands for metal catalysts.

In the context of Atom Transfer Radical Polymerization (ATRP), a widely used CRP method, the catalyst system typically consists of a transition metal complex, with the ligand being a crucial component that influences the polymerization rate and control. sigmaaldrich.com Multidentate amines are often employed as ligands in copper-mediated ATRP. cmu.edu The use of specific amine ligands can lead to faster polymerization rates compared to traditional ligands like 2,2′-bipyridine. cmu.edu This is partly attributed to the lower redox potentials of the copper-amine complexes, which shifts the equilibrium towards the active species, generating more radicals. cmu.edu

The structure of the amine ligand is critical. For instance, tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) has been successfully used as a ligand in copper-mediated photo-ATRP, yielding poly(acrylates) with low dispersities (as low as 1.05) and high end-group fidelity (>99%). acs.org This highlights the potential for designing specialized amine ligands derived from precursors like this compound to fine-tune the properties of the resulting polymers.

Furthermore, CRP techniques can be used for surface modification. Surface-initiated ATRP (SI-ATRP) allows for the growth of polymer brushes from a substrate, enabling the tailoring of surface properties such as hydrophilicity and adhesive characteristics. sigmaaldrich.comacs.org The initiators for SI-ATRP are often anchored to the surface, and functionalized amines can be integral to these initiator structures.

The key aspects of the role of amine-based compounds in CRP are summarized in the table below.

Table 3: Roles of Amine Derivatives in Controlled Radical Polymerization

Role Technique Key Features
Ligand ATRP Influences polymerization rate and control. Can lead to faster polymerization and lower catalyst concentrations. sigmaaldrich.comcmu.edu
Ligand Photo-ATRP Enables polymerization under light irradiation, yielding well-defined polymers with high end-group fidelity. acs.org
Component of Initiator SI-ATRP Allows for the growth of polymer brushes from surfaces, enabling tailored surface properties. acs.org

Precursor in Ligand Synthesis for Metal Complexes

This compound serves as a valuable precursor for the synthesis of ligands that can form stable complexes with various transition metals. These metal complexes have applications in diverse fields, including catalysis and materials science. The presence of the trifluoromethoxy group in the ligand structure can impart unique electronic and steric properties to the resulting metal complex, influencing its reactivity and stability.

The synthesis of these ligands often involves the reaction of the amine with other organic molecules to create multidentate structures capable of chelating to a metal center. For example, heterocyclic compounds are frequently used as precursors for the synthesis of ligands for metal complexes with applications in pharmaceuticals and materials. researchgate.net The amine functionality of this compound can be readily reacted to incorporate it into such heterocyclic frameworks.

In the field of organometallic chemistry, ligands play a crucial role in stabilizing the metal center and directing the outcome of catalytic reactions. For instance, phosphine (B1218219) ligands are widely used in cross-coupling reactions catalyzed by transition metals like palladium. chemscene.com Amine-containing backbones can be incorporated into the design of these phosphine ligands.

The synthesis of metal complexes typically involves the reaction of the desired ligand with a suitable metal salt. The resulting complexes are then characterized to determine their structure and properties. The ability to systematically modify the ligand structure, for example by introducing a trifluoromethoxy group, allows for the fine-tuning of the properties of the metal complex for a specific application.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Epichlorohydrin
Poly(propylene glycol) bis(2-aminopropyl) ether
2-Methylimidazole
4,4-Methylene-dianiline
Phthalic anhydride
Tris[2-(dimethylamino)ethyl]amine
2,2′-Bipyridine

Advanced Analytical Techniques for Characterization and Purity Assessment

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(Trifluoromethoxy)ethanamine. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, detailed information about the molecular framework can be obtained.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, three distinct signals are expected. The two methylene groups (-OCH₂- and -CH₂N) would likely appear as triplets due to coupling with the adjacent methylene protons. The amine (-NH₂) protons typically appear as a broad singlet, and their signal can be confirmed by its disappearance upon shaking the sample with deuterium oxide (D₂O) docbrown.info.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In this molecule, two signals corresponding to the two carbons of the ethyl chain are expected. The chemical shifts are influenced by the adjacent electronegative oxygen and nitrogen atoms.

¹⁹F NMR: Given the presence of the trifluoromethoxy (-OCF₃) group, ¹⁹F NMR is a crucial technique. A single, sharp signal is anticipated for the three magnetically equivalent fluorine atoms. The chemical shift of this signal is characteristic of the trifluoromethoxy group and is sensitive to the electronic environment, making it a powerful probe for structural confirmation rsc.orgbeilstein-journals.org. The reference standard for ¹⁹F NMR is often trifluoroacetic acid or CFCl₃ rsc.orgnih.gov.

Table 1: Predicted NMR Spectral Data for this compound
NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J)
¹H-NH₂Variable, broadSinglet (s)N/A
¹H-OCH₂-~3.8 - 4.2Triplet (t)~5-7 Hz
¹H-CH₂N-~2.9 - 3.3Triplet (t)~5-7 Hz
¹³C-OCH₂-~65 - 75N/AN/A
¹³C-CH₂N-~40 - 50N/AN/A
¹⁹F-OCF₃~ -58 to -60 (relative to CFCl₃)Singlet (s)N/A

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, ether, and trifluoromethoxy moieties.

Key expected absorptions include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations docbrown.info.

C-H Stretching: Absorptions from the methylene groups are expected in the 3000-2850 cm⁻¹ range.

N-H Bending: A characteristic bending vibration (scissoring) for primary amines appears between 1650 and 1580 cm⁻¹ docbrown.info.

C-O Stretching: The ether linkage gives rise to a strong C-O stretching band, typically found in the 1260-1000 cm⁻¹ region.

C-F Stretching: The trifluoromethoxy group is characterized by very strong and intense absorption bands in the 1300-1000 cm⁻¹ region, which may overlap with the C-O stretch spectroscopyonline.com.

Table 2: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (R-NH₂)N-H Stretch (asymmetric & symmetric)3400 - 3250Medium
Alkyl (CH₂)C-H Stretch3000 - 2850Medium
Primary Amine (R-NH₂)N-H Bend1650 - 1580Medium
Ether (C-O-C)C-O Stretch1260 - 1000Strong
Trifluoromethoxy (-OCF₃)C-F Stretch1300 - 1000Very Strong

Mass Spectrometry (MS, GC-MS, LC-MS/MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

For this compound (Molecular Weight: 129.08 g/mol ), the molecular ion peak (M⁺) at m/z 129 might be observed, although it is often weak or absent in aliphatic amines miamioh.edu. The fragmentation pattern is dominated by cleavage of bonds adjacent to the heteroatoms.

Alpha-Cleavage: The most characteristic fragmentation pathway for primary amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the formation of a stable iminium ion, CH₂=NH₂⁺, at m/z 30, which is often the base peak in the spectrum miamioh.edu. The other fragment would be the ·CH₂OCF₃ radical.

Other Fragmentations: Cleavage of the C-O bond could lead to the loss of a ·CF₃ radical, followed by other rearrangements.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula, thus confirming the identity of the compound with high confidence nih.gov. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) couple separation with detection, allowing for the analysis of the compound in complex mixtures nih.gov.

Table 3: Predicted Mass Spectral Fragments for this compound
m/zProposed Fragment IonFragmentation Pathway
129[CH₂NH₂CH₂OCF₃]⁺Molecular Ion (M⁺)
30[CH₂=NH₂]⁺Alpha-cleavage (loss of ·CH₂OCF₃)
99[CH₂OCF₃]⁺Alpha-cleavage fragment
60[CH₂NH₂CH₂O]⁺Loss of ·CF₃

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from starting materials, byproducts, or degradation products, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are widely used for the purity assessment of non-volatile or thermally labile compounds. The analysis of primary amines like this compound can present challenges due to the basic nature of the amine group, which can interact with acidic silanol groups on conventional silica-based columns, leading to poor peak shape and tailing sielc.com.

To achieve efficient separation, several strategies can be employed:

Column Selection: Using end-capped C18 columns or specialized columns designed for basic compounds can minimize undesirable interactions. Mixed-mode chromatography is another effective approach sielc.com.

Mobile Phase Modification: The addition of modifiers like trifluoroacetic acid or the use of buffered mobile phases at an appropriate pH can improve peak symmetry acs.org.

Derivatization: Pre-column derivatization with a UV-active or fluorescent tag can enhance detection sensitivity, as simple aliphatic amines lack a strong chromophore nih.govchromatographyonline.com.

Detection: In the absence of derivatization, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. Coupling HPLC/UHPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective method for both quantification and identification nih.gov.

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. However, the high polarity and basicity of amines can cause significant challenges, including strong adsorption to active sites (e.g., free silanols) in the GC system, resulting in broad, tailing peaks and poor reproducibility gcms.czrestek.com.

Effective GC analysis of this compound typically requires:

Specialized Columns: The use of base-deactivated capillary columns specifically designed for the analysis of volatile amines is crucial. These columns have a stationary phase that shields active sites and provides excellent inertness, resulting in sharp, symmetrical peaks even when analyzing samples in matrices like water gcms.czrestek.comnih.gov.

Inert Sample Pathway: Ensuring the entire sample flow path, from the injector liner to the detector, is sufficiently inert is necessary to prevent analyte loss and peak distortion restek.com.

Detection: A Flame Ionization Detector (FID) provides a robust and universal response for quantification. For definitive identification, coupling GC to a mass spectrometer (GC-MS) is the method of choice, allowing for both separation and structural confirmation based on mass spectra nih.gov.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance variant (HPTLC) are foundational techniques for the qualitative analysis of organic compounds. ctlatesting.com They are used for determining purity, monitoring reaction progress, and identifying compounds. ctlatesting.com These methods separate components of a mixture based on their differential partitioning between a stationary phase (typically a silica gel-coated plate) and a liquid mobile phase that moves up the plate by capillary action.

For a polar compound like this compound, a normal-phase HPTLC system would be appropriate. HPTLC offers advantages over standard TLC, including higher resolution, greater sensitivity, and improved reproducibility due to smaller particle sizes of the stationary phase and automated application and detection steps. pharmainfo.inijprajournal.com

Methodology for this compound:

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are a common choice for the analysis of polar compounds like amines. pharmainfo.injfda-online.com

Sample Application: The compound, dissolved in a volatile solvent like methanol (B129727), would be applied as a narrow band using an automated applicator to ensure precision. jfda-online.com

Mobile Phase (Eluent): The choice of mobile phase is critical for achieving good separation. Due to the basic nature of the amine group, which can cause streaking on acidic silica gel, a solvent system containing a base is often necessary. A mixture of a non-polar solvent, a polar solvent, and a small amount of a base is typical. For instance, a mobile phase consisting of dichloromethane, methanol, and ammonium hydroxide could be effective. The ratio would be optimized to achieve a retention factor (Rf) value ideally between 0.2 and 0.8.

Development: The plate would be developed in a twin-trough chamber saturated with the mobile phase vapor to ensure reproducible results. jfda-online.com

Visualization: Since this compound lacks a chromophore for direct UV visualization, post-chromatographic derivatization would be necessary. Spraying the plate with a ninhydrin solution followed by heating would reveal the amine as a colored spot (typically purple or pink).

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is a characteristic of the compound under specific chromatographic conditions.

Interactive Data Table: Hypothetical HPTLC Parameters for this compound Analysis
ParameterValue / Description
Stationary Phase HPTLC Silica Gel 60 F254
Mobile Phase Dichloromethane:Methanol:Ammonium Hydroxide (85:15:1, v/v/v)
Application Volume 2 µL
Band Length 8 mm
Development Mode Ascending in a saturated twin-trough chamber
Migration Distance 80 mm
Detection Derivatization with 0.2% Ninhydrin in ethanol, followed by heating at 110°C for 10 min
Densitometry Scanned at 550 nm
Expected Rf ~ 0.45

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. chromatographyonline.com It is particularly well-suited for the separation of chiral compounds (enantiomers) and is often considered a "green" alternative to normal-phase HPLC due to the reduced use of organic solvents. chromatographyonline.com SFC is widely used in the pharmaceutical industry for both analytical and preparative-scale chiral separations. wiley.com

Since this compound is a chiral molecule, SFC would be the technique of choice to separate its enantiomers and determine its enantiomeric purity. The separation is achieved using a chiral stationary phase (CSP).

Methodology for Enantiomeric Separation:

Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., CHIRALPAK® series), are highly effective for a broad range of chiral compounds, including amines. nih.gov

Mobile Phase: The mobile phase typically consists of supercritical CO₂ and an organic modifier, usually an alcohol like methanol or ethanol, to increase the mobile phase's solvating power. chromatographyonline.com

Additives: For basic compounds like primary amines, the addition of a small amount of a basic additive (e.g., diethylamine, triethylamine) or an acidic additive (e.g., trifluoroacetic acid, ethanesulfonic acid) to the modifier is often crucial. nih.govresearchgate.net These additives interact with the analyte and the stationary phase to improve peak shape and enhance chiral recognition, preventing peak tailing and often leading to successful separation. chromatographyonline.comresearchgate.net

Detection: Detection is typically performed using a UV detector, although coupling to a mass spectrometer (SFC-MS) provides greater sensitivity and structural information.

The goal is to achieve baseline resolution of the two enantiomeric peaks, allowing for accurate quantification of each.

Interactive Data Table: Illustrative SFC Chiral Separation Parameters
ParameterValue / Description
Instrument Analytical SFC System
Column (CSP) CHIRALPAK® AD-H (amylose derivative)
Column Dimensions 150 mm x 4.6 mm, 5 µm
Mobile Phase CO₂ / Methanol with 0.1% Diethylamine
Gradient Isocratic, 85:15 (CO₂:Modified Methanol)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40°C
Detection UV at 210 nm

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of a molecule's structure, including its absolute configuration if the molecule is chiral.

This compound, like many small amines, is likely a liquid at room temperature. To perform X-ray crystallography, it must first be converted into a suitable crystalline solid. This is typically achieved by reacting the amine with an acid to form a salt. The resulting salt, such as the hydrochloride or oxalate salt, often has a higher melting point and a greater propensity to form high-quality single crystals suitable for diffraction experiments. rsc.orgresearchgate.net

Methodology for Structural Determination:

Salt Formation and Crystallization: The amine is reacted with a suitable acid (e.g., hydrochloric acid, oxalic acid) to form the corresponding ammonium salt. rsc.org This salt is then crystallized, often by slow evaporation of a solvent or by cooling a saturated solution.

Data Collection: A single, well-formed crystal is mounted on a diffractometer. It is then irradiated with a beam of X-rays, and the resulting diffraction pattern is recorded by a detector.

The output of an X-ray crystallography experiment is a detailed structural model of the compound in the solid state.

Interactive Data Table: Expected Crystallographic Data for a Salt of this compound
ParameterHypothetical Data Example (for a Hydrochloride Salt)
Chemical Formula C₃H₇F₃NO·HCl
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 5.8 Å, b = 12.5 Å, c = 9.3 Å, β = 98.5°
Volume 668 ų
Z (Molecules/unit cell) 4
Key Structural Features Confirmation of the trifluoromethoxy and ethylamine (B1201723) connectivity; characterization of hydrogen bonding between the ammonium group and chloride ion.

Development and Application of Integrated Multi-Modal Analytical Platforms

Modern pharmaceutical analysis increasingly relies on integrated or "hyphenated" techniques, which couple a separation method with a powerful spectroscopic detection method. ijfmr.com These multi-modal platforms provide comprehensive information in a single analysis, enhancing efficiency and the quality of data for impurity profiling, metabolite identification, and stability studies. ajrconline.orgrsisinternational.org

For the comprehensive analysis of this compound, a platform coupling liquid chromatography (LC) or SFC with mass spectrometry (MS) would be highly effective.

LC-MS/SFC-MS Platform:

Separation (LC or SFC): The chromatographic front-end separates the target compound from any impurities, such as starting materials, by-products from synthesis, or degradation products. A reversed-phase HPLC method could be used to separate polar impurities, while an SFC method (as described above) could resolve chiral and achiral non-polar impurities.

Interface: An interface such as an electrospray ionization (ESI) source is used to transfer the separated components from the chromatograph into the mass spectrometer, ionizing the molecules in the process.

Detection (MS): The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), providing highly sensitive detection and, crucially, the molecular weight of the parent compound and any impurities. ijfmr.com High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of elemental compositions. Further fragmentation using tandem mass spectrometry (MS/MS) can yield structural information about the impurities, facilitating their identification. rsisinternational.org

This integrated approach allows for the detection, quantification, and tentative identification of trace-level impurities in the this compound sample in a single analytical run. ijfmr.com

Emerging Research Directions and Future Perspectives for 2 Trifluoromethoxy Ethanamine

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-(trifluoromethoxy)ethanamine is an area of active research, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. Traditional synthetic routes can be hazardous and may produce undesirable byproducts. Therefore, researchers are exploring novel approaches to improve the synthesis of this important compound.

One promising area of research is the development of new catalytic systems for the trifluoromethoxylation of various substrates. These catalysts could enable the direct and selective introduction of the trifluoromethoxy group, avoiding the need for harsh reagents and multi-step procedures. Additionally, the use of flow chemistry is being investigated as a means to improve the safety and scalability of the synthesis.

The development of sustainable synthetic routes is also a key priority. This includes the use of renewable starting materials, the reduction of solvent waste, and the design of processes that are more energy-efficient. By incorporating these principles into the synthesis of this compound, researchers aim to create a more sustainable and economical manufacturing process.

Exploration of Bioisosteric Replacements and Structural Diversity

The trifluoromethoxy group is a valuable bioisostere for a variety of functional groups, and its incorporation into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and other desirable properties. Researchers are actively exploring the use of this compound as a building block for the synthesis of novel compounds with potential therapeutic applications.

The unique electronic properties of the trifluoromethoxy group make it an attractive replacement for other functional groups, such as the methoxy (B1213986) or chloro groups. By strategically incorporating this group into new molecular scaffolds, researchers can fine-tune the physicochemical properties of a compound and optimize its biological activity. This approach has the potential to lead to the discovery of new drugs with improved efficacy and safety profiles.

The exploration of structural diversity is another important aspect of this research. By synthesizing a wide range of analogs and derivatives of this compound, researchers can investigate the structure-activity relationships of this compound and identify new opportunities for drug discovery. This can involve the modification of the ethylamine (B1201723) backbone, the introduction of additional functional groups, or the incorporation of the trifluoromethoxyethylamine moiety into more complex molecular architectures.

Advancements in Catalytic Asymmetric Synthesis for Chiral Derivatives

Many bioactive molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. Often, only one of these enantiomers is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, the ability to selectively synthesize a single enantiomer of a chiral drug is of great importance in the pharmaceutical industry.

In the context of this compound, researchers are developing new methods for the catalytic asymmetric synthesis of its chiral derivatives. This involves the use of chiral catalysts to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other. These catalysts can be either metal-based or organic molecules, and they play a crucial role in the development of efficient and practical methods for the synthesis of enantiomerically pure compounds.

The development of new and improved catalytic systems for the asymmetric synthesis of chiral derivatives of this compound is an active area of research. This includes the design of new chiral ligands, the optimization of reaction conditions, and the exploration of new synthetic strategies. By advancing the state-of-the-art in this field, researchers aim to provide access to a wider range of enantiomerically pure building blocks for the synthesis of new and improved drugs.

Design and Synthesis of Advanced Materials Incorporating Trifluoromethoxy-Containing Amine Moieties

The unique properties of the trifluoromethoxy group, such as its high thermal stability, low dielectric constant, and hydrophobicity, make it an attractive component for the design of advanced materials. tandfonline.comnih.gov Researchers are exploring the incorporation of trifluoromethoxy-containing amine moieties, such as that found in this compound, into a variety of polymers and other materials to enhance their performance characteristics.

One area of focus is the development of high-performance polymers for applications in the electronics industry. tandfonline.comnih.gov The low dielectric constant of the trifluoromethoxy group can help to reduce signal loss and improve the performance of electronic devices. tandfonline.comnih.gov By incorporating this group into polymers such as polyimides and poly(aryl ether ketones), researchers are aiming to create new materials with improved properties for use in flexible displays, high-frequency circuit boards, and other advanced applications. tandfonline.comnih.govacs.org

Another area of research is the development of new materials with enhanced thermal and chemical resistance. The strong carbon-fluorine bonds in the trifluoromethoxy group contribute to its high thermal stability, making it a valuable component for materials that need to withstand harsh operating conditions. Additionally, the hydrophobicity of this group can improve the resistance of materials to moisture and other environmental factors.

The design and synthesis of these advanced materials often involves the use of specialized polymerization techniques and the careful selection of monomers and other building blocks. By leveraging the unique properties of the trifluoromethoxy group, researchers are working to create a new generation of materials with superior performance for a wide range of applications.

Synergistic Integration of Computational and Experimental Approaches for Rational Molecular Design

The integration of computational and experimental approaches is becoming increasingly important in the field of chemistry, and the rational design of molecules containing the this compound moiety is no exception. By combining the power of computational modeling with the insights gained from experimental studies, researchers can accelerate the discovery and development of new compounds with desired properties.

Computational methods, such as quantum mechanics and molecular dynamics simulations, can be used to predict the properties of molecules before they are synthesized in the laboratory. This can help to guide the design of new compounds and prioritize the most promising candidates for further investigation. For example, computational models can be used to predict the binding affinity of a drug candidate to its target protein, or to estimate the thermal stability of a new polymer.

Experimental studies, on the other hand, provide the real-world data that is needed to validate and refine the computational models. By synthesizing and testing new compounds, researchers can determine their actual properties and compare them to the predictions of the models. This feedback loop between computation and experiment is essential for the development of accurate and reliable models that can be used to guide the design of new and improved molecules.

Q & A

Basic: How can researchers optimize the synthesis of 2-(Trifluoromethoxy)ethanamine derivatives to improve yields and purity?

Methodological Answer:
Synthesis optimization involves:

  • Coupling Agents : Use DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation, as demonstrated in the synthesis of structurally similar acetamide derivatives (e.g., compound 5 in ). This minimizes side reactions and improves regioselectivity.
  • Solvent Selection : Dichloromethane (CH₂Cl₂) is preferred for its inertness and compatibility with acid-sensitive intermediates .
  • Purification : Employ column chromatography (e.g., CHCl₃/MeOH/NH₄OH = 95:5:0.1) to isolate products, as seen in the purification of compound 9 (81% yield) .
  • Reduction Steps : Use AlH₃ in toluene for efficient reduction of amides to amines, ensuring minimal byproduct formation .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • ¹H NMR : Analyze aromatic proton signals (δ 7.12–7.40 ppm for trifluoromethoxy-substituted phenyl groups) and amine/ether backbone resonances (e.g., δ 2.33–2.94 ppm for methylene and pyrrolidinyl protons) .
  • LCMS : Confirm molecular ion peaks (e.g., m/z 317 [M + 1] for compound 9 ) and monitor purity .
  • ¹⁹F NMR : Detect trifluoromethoxy (-OCF₃) groups at δ ~55–60 ppm, critical for verifying substitution patterns .

Basic: How does the trifluoromethoxy substituent influence the compound’s electronic properties and interaction with biological targets?

Methodological Answer:

  • Electronic Effects : The -OCF₃ group is electron-withdrawing, reducing electron density on the aromatic ring and enhancing stability against metabolic oxidation .
  • Lipophilicity : Increases logP values, improving membrane permeability, as observed in σ-receptor ligands with enhanced binding affinity (e.g., compound 18 in ) .
  • Biological Interactions : The trifluoromethoxy group engages in hydrophobic interactions with protein pockets, as seen in SAR studies of σ-receptor ligands .

Advanced: When resolving contradictory bioactivity data in this compound derivatives, what methodological approaches should be employed?

Methodological Answer:

  • Assay Replication : Conduct dose-response curves in triplicate across multiple cell lines to account for variability .
  • Structural Confirmation : Verify compound identity via X-ray crystallography (e.g., using SHELXL for small-molecule refinement) to rule out isomerism or impurities .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify steric/electronic mismatches between derivatives and targets .

Advanced: How can X-ray crystallography using SHELX software aid in the structural elucidation of this compound complexes?

Methodological Answer:

  • Data Collection : Use high-resolution (<1.0 Å) synchrotron data to resolve trifluoromethoxy groups, which exhibit high thermal motion .
  • Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters (ADPs) to model fluorine atoms accurately .
  • Validation : Cross-check hydrogen bonding and π-stacking interactions (e.g., between phenyl rings and protein residues) using Coot and PLATON .

Advanced: In designing SAR studies for trifluoromethoxy-substituted amines, what structural modifications should be prioritized to elucidate pharmacophore elements?

Methodological Answer:

  • Backbone Variation : Compare pyrrolidinyl vs. piperidinyl substituents (e.g., compounds 9 vs. 11 ) to assess the impact of ring size on σ-receptor affinity .
  • Chain Length : Modify ethylamine spacers (e.g., compound 10 with an ethyl group vs. 9 with methyl) to optimize steric fit in target binding pockets .
  • Substituent Positioning : Synthesize ortho-, meta-, and para-trifluoromethoxy isomers (e.g., ) to map spatial requirements for bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethoxy)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethoxy)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.